2-(5-Aminopyrazin-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(5-aminopyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H9N3O/c11-10-6-12-8(5-13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,13) |
InChI Key |
KHFOFBKHLJZUAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=N2)N)O |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization
Spectroscopic Methodologies for Molecular Structure Determination
Spectroscopy is fundamental to the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy collectively provide a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(5-Aminopyrazin-2-yl)phenol (B6162165) is expected to display distinct signals corresponding to each unique proton environment. Based on analyses of closely related structures, such as 5-amino-N-phenylpyrazine-2-carboxamides, the anticipated chemical shifts can be predicted. csfarmacie.czprolekare.cz The protons on the pyrazine (B50134) ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the electron-withdrawing nature of the nitrogen atoms. The protons of the phenol (B47542) ring would resonate in the aromatic region, generally between 6.8 and 7.5 ppm. The broad signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the ten carbon atoms. The carbon atoms of the pyrazine ring are anticipated to resonate at lower field (higher ppm values) compared to the phenol ring carbons, due to the influence of the adjacent nitrogen atoms. csfarmacie.czprolekare.cz The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring would typically appear around 150-160 ppm, while the carbon bearing the amino group (C-NH₂) on the pyrazine ring would also be significantly shifted.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.5 - 8.5 | Pyrazine ring protons |
| ¹H | 6.8 - 7.5 | Phenol ring protons |
| ¹H | Variable (broad) | -NH₂ and -OH protons |
| ¹³C | > 130 | Pyrazine ring carbons |
| ¹³C | 115 - 160 | Phenol ring carbons (including C-OH) |
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman)
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. The O-H stretching vibration of the phenolic hydroxyl group is expected as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group should appear as two distinct sharp bands around 3300-3500 cm⁻¹. prolekare.cz Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The spectrum would also show C=C and C=N stretching vibrations from the aromatic rings in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol group would be visible around 1200-1260 cm⁻¹. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. For this compound, strong Raman signals would be expected for the aromatic ring breathing modes of both the pyrazine and phenol rings. The symmetric vibrations of the C-C bonds within the rings would also be prominent.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Amino -NH₂ | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C and C=N Stretch | 1400 - 1650 |
| Phenolic C-O | C-O Stretch | 1200 - 1260 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₉N₃O, corresponding to a molecular weight of approximately 187.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187. The fragmentation pattern would likely involve initial cleavages characteristic of both phenol and aminopyrazine structures. For instance, the loss of a hydrogen atom to form an [M-1]⁺ ion is common for phenols. docbrown.info Another typical fragmentation for phenols is the loss of carbon monoxide (CO) from the molecular ion. docbrown.info The aminopyrazine ring could undergo fragmentation through the loss of HCN or other small nitrogen-containing species.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Possible Identity |
| [M]⁺ | 187 | Molecular Ion |
| [M-H]⁺ | 186 | Loss of a hydrogen atom |
| [M-CO]⁺ | 159 | Loss of carbon monoxide |
| [M-HCN]⁺ | 160 | Loss of hydrogen cyanide |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The spectrum of this compound is expected to be a composite of the absorptions from the phenol and aminopyrazine moieties.
Phenol itself exhibits two main absorption bands in the UV region, originating from π → π* transitions. nih.gov The presence of the amino and pyrazine groups, which are also chromophores, would be expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially increase their intensity. The electronic transitions are influenced by the extended conjugation between the two aromatic ring systems.
Crystallographic Analysis of Solid-State Architecture
While spectroscopic methods reveal the molecular structure, crystallographic techniques provide precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure
Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. Although a specific crystal structure for this compound has not been reported in the publicly available literature, analysis of similar molecules allows for a detailed prediction of its solid-state architecture. nih.govnih.govredalyc.org
An SC-XRD study would provide precise atomic coordinates, from which exact bond lengths and angles can be calculated, confirming the connectivity established by NMR. Furthermore, it would reveal the molecular conformation, specifically the dihedral angle between the planes of the phenol and pyrazine rings. nih.gov Crucially, this analysis would elucidate the network of intermolecular interactions that govern the crystal packing. It is highly probable that the structure would be stabilized by a network of hydrogen bonds. The phenolic hydroxyl group and the amino group can both act as hydrogen bond donors, while the nitrogen atoms of the pyrazine ring and the oxygen of the hydroxyl group can act as acceptors. nih.gov These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional network. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice. nih.gov
Table 4: Expected Information from a Single Crystal X-ray Diffraction Study
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |
| Torsion Angles | Defines the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the intermolecular interactions and crystal packing motifs for this compound requires crystallographic data from single-crystal X-ray analysis. As no such data has been publicly reported, a detailed description of hydrogen bonding parameters, specific π-π stacking distances, and crystal packing diagrams is not possible.
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is a primary technique used to assess the crystallinity of a bulk sample, identify its crystalline phase (polymorphism), and confirm its purity. A PXRD pattern, which plots diffracted X-ray intensity against the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.
A search of scientific databases and literature did not yield any experimental PXRD data for this compound. Consequently, information regarding its characteristic diffraction peaks, degree of crystallinity, and potential polymorphic forms is unavailable. The generation of a data table summarizing PXRD peak positions and intensities is therefore not feasible.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. The requested analyses, including specific Density Functional Theory (DFT) calculations, reactivity parameters, vibrational spectra correlations, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and molecular docking studies for this exact molecule, have not been found in the searched resources.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on the computational and theoretical properties of this compound as per the provided outline. Constructing such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
While general principles and methodologies for the requested computational analyses are well-documented for similar compounds like other phenol derivatives and pyrazine-containing molecules, applying those findings to this compound would be speculative and would not meet the strict requirement of focusing exclusively on the specified compound.
Computational and Theoretical Investigations
In Silico Modeling for Molecular Interactions
Ligand-Protein Interaction Profiling
Molecular docking simulations are a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target. The strength of this interaction is often quantified by a binding energy score, with more negative values indicating a stronger, more favorable interaction.
Table 1: Illustrative Example of a Ligand-Protein Interaction Profile
| Protein Target | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Tyrosine Kinase | 2-(5-Aminopyrazin-2-yl)phenol (B6162165) | [Data Not Available] | [Data Not Available] |
| Cyclin-Dependent Kinase | This compound | [Data Not Available] | [Data Not Available] |
| MurA Ligase | This compound | [Data Not Available] | [Data Not Available] |
Note: This table is illustrative. Specific binding energy values and interacting residues for this compound require dedicated computational studies.
Theoretical Studies of Optoelectronic and Nonlinear Optical (NLO) Properties
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate the electronic and optical properties of molecules like this compound. These methods provide insights into the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and various parameters that describe its response to an applied electric field.
Optoelectronic Properties:
The optoelectronic properties of a molecule determine its potential for use in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Key parameters calculated through DFT include the HOMO energy, LUMO energy, and the HOMO-LUMO gap. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability. These parameters are crucial for designing materials with specific electronic characteristics.
Nonlinear Optical (NLO) Properties:
Nonlinear optics is the study of how light interacts with matter in a nonlinear way. Materials with significant NLO properties are of interest for applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is characterized by its hyperpolarizability (β). DFT calculations can predict the first hyperpolarizability of a molecule, providing a theoretical measure of its NLO activity. For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer, which can be engineered by combining electron-donating and electron-accepting groups within the same molecule. The presence of the amino group (electron-donating) and the pyrazine (B50134) ring (electron-accepting) in this compound suggests it may exhibit interesting NLO properties.
Table 2: Illustrative Theoretical Optoelectronic and NLO Properties
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | [Data Not Available] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | [Data Not Available] |
| Energy Gap (ΔE) | ELUMO - EHOMO | [Data Not Available] |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | [Data Not Available] |
| Polarizability (α) | Measure of the distortion of the electron cloud by an electric field | [Data Not Available] |
| First Hyperpolarizability (β) | Measure of the second-order NLO response | [Data Not Available] |
Note: This table is illustrative. Specific calculated values for this compound require dedicated DFT and TD-DFT studies.
Structure Activity Relationship Sar Studies
Identification of Key Structural Features Influencing Biological Activity
The biological activity of compounds related to 2-(5-Aminopyrazin-2-yl)phenol (B6162165) is largely dictated by the interplay of its core components: the aminopyrazine ring and the phenol (B47542) group. The aminopyrazine moiety often serves as a critical pharmacophore that can interact with the hinge region of protein kinases, a common target in cancer therapy. The amino group is typically involved in forming key hydrogen bonds within the ATP-binding pocket of these enzymes. acs.orgtandfonline.com
Furthermore, substitutions on the pyrazine (B50134) ring itself can modulate activity. Studies on pyrazine-based CK2 inhibitors revealed that derivatives with a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) exhibited potent inhibitory activities. nih.gov In another example, for aminopyrazine inhibitors of the mitotic kinase Nek2, a trimethoxyphenyl group attached to the pyrazine ring was shown to engage in important hydrophobic interactions within the ATP pocket. acs.orgsemanticscholar.org Isosteric replacement of this phenyl ring with a thiophene (B33073) ring resulted in compounds with good activity, highlighting the importance of this region for ligand binding. acs.org
The following table summarizes the influence of key structural features on the biological activity of compounds analogous to this compound.
| Structural Feature | Influence on Biological Activity | Reference Compound Class |
| Aminopyrazine Core | Essential for interaction with the hinge region of kinases; forms crucial hydrogen bonds. | Aminopyrazine Kinase Inhibitors |
| Amino Group (-NH2) | Acts as a hydrogen bond donor, critical for anchoring the molecule in the active site. | Pyrazine-based Kinase Inhibitors |
| Phenol Moiety | Can act as a hydrogen bond donor/acceptor; its substitution pattern affects potency and selectivity. | Aminophenol Anticancer Agents |
| Substituents on the Phenyl Ring | Can engage in hydrophobic interactions and influence the overall conformation and binding affinity. | Aminopyrazine Nek2 Inhibitors |
| Substituents on the Pyrazine Ring | Modifications can enhance potency and selectivity by occupying specific sub-pockets of the target enzyme. | Pyrazine-based CK2 Inhibitors |
Elucidation of Conformational Effects on Bioactivity
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The relative orientation of the pyrazine and phenol rings can significantly impact how the molecule fits into the binding site of a biological target. For a related compound, 2-{[(Pyrazin-2-yl)amino]methyl}phenol, crystallographic studies have shown that the two aromatic rings are nearly perpendicular to each other. researchgate.net This suggests that a non-planar conformation may be favorable for the biological activity of this class of compounds.
In the context of kinase inhibition, aminopyrazine-based inhibitors have been observed to bind to an unusual inactive "Tyr-down" conformation of the mitotic kinase Nek2. acs.orgsemanticscholar.org This indicates that the conformational flexibility of both the ligand and the target protein is a key aspect of their interaction. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity binding.
The coplanarity or non-coplanarity of the aromatic rings can influence intramolecular hydrogen bonding and electronic communication between the two ring systems, which in turn can affect the molecule's interaction with its target. For some aminopyrazine inhibitors, a coplanar conformation between the pyrazine and an adjacent phenyl ring was observed in the crystal structure, facilitating hydrophobic interactions. acs.org
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic properties. biomedgrid.comsolubilityofthings.com While this compound itself is not chiral, the introduction of chiral centers through substitution could lead to stereoisomers with potentially different biological activities.
For many classes of drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. biomedgrid.com This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which can preferentially interact with one stereoisomer over another. nih.govnih.gov
For instance, if a substituent containing a chiral center were to be introduced on the amino group or on the phenol ring of this compound, it would be expected that the resulting enantiomers or diastereomers would display different biological profiles. The spatial arrangement of the substituent could either enhance or diminish the binding affinity to the target protein. This highlights the importance of stereochemistry in the design and development of new bioactive analogs.
Rational Design Principles Derived from SAR for Analog Optimization
The SAR data from related compounds provide a foundation for the rational design of novel analogs of this compound with potentially improved biological activity. mdpi.commdpi.comresearchgate.net Key principles for optimization include:
Modification of the Phenol Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenol ring can modulate the electronic properties and hydrogen-bonding capacity of the hydroxyl group. This can lead to enhanced binding affinity and selectivity for the target.
Substitution on the Pyrazine Ring: The unoccupied positions on the pyrazine ring are prime locations for introducing substituents that can exploit additional binding pockets in the target protein. This strategy has been successfully employed in the development of potent and selective kinase inhibitors. tandfonline.comacs.orgnih.gov
Bioisosteric Replacement: Replacing the phenol ring with other aromatic or heteroaromatic systems could lead to improved pharmacokinetic properties or novel interactions with the target. Similarly, the amino group could be replaced with other hydrogen-bonding moieties.
Introduction of Chiral Centers: The strategic introduction of chiral centers can lead to more specific interactions with the target and potentially increase potency. This would, however, necessitate the separation and individual evaluation of the resulting stereoisomers.
Conformational Restriction: Introducing linkers or bulky groups that restrict the rotation between the pyrazine and phenol rings can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target.
The following table outlines some rational design strategies for the optimization of this compound analogs.
| Design Strategy | Rationale | Potential Outcome |
| Substitution on Phenol Ring | Modulate electronics and hydrogen bonding. | Enhanced potency and selectivity. |
| Substitution on Pyrazine Ring | Exploit additional binding pockets. | Increased binding affinity. |
| Bioisosteric Replacement | Improve pharmacokinetics and explore new interactions. | Better drug-like properties. |
| Introduction of Chirality | Achieve more specific target interactions. | Increased potency and selectivity. |
| Conformational Restriction | Lock the molecule in a bioactive conformation. | Higher binding affinity. |
Biological Activities and Preclinical Pharmacological Research
Anti-cancer and Anti-proliferative Effects
In Vitro Cytotoxicity and Growth Inhibition in Cancer Cell Lines
While direct and extensive studies on the cytotoxicity of 2-(5-Aminopyrazin-2-yl)phenol (B6162165) are not widely published, research on structurally related aminophenol and pyrazine (B50134) derivatives provides insights into its potential anti-proliferative activity. For instance, novel aminophenol analogues have demonstrated the ability to suppress the growth of various cancer cell lines, including breast cancer (MCF-7, MCF-7/Adr(R)), prostate cancer (DU-145), and leukemia (HL60). nih.gov The anti-proliferative effects of these compounds appear to be dependent on the length of the alkyl chain attached to the aminophenol moiety. nih.gov
A heterocyclic analog of resveratrol (B1683913) featuring a pyrazine ring has shown a certain inhibitory effect on MCF-7 breast cancer cells, with an IC50 value of 70.9 μM, which was more potent than resveratrol itself. nih.gov Furthermore, various 5-aminopyrazole derivatives, which share a similar amino-heterocyclic core, have been shown to inhibit the growth of specific cancer cell lines. mdpi.comnih.gov For example, one synthetic 5-aminopyrazole derivative, BC-7, exhibited a cytotoxic effect against HeLa cervical cancer cells with an IC50 value of 65.58 ± 8.40 μM. nih.gov
Table 1: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Aminophenol Analogue | MCF-7 (Breast) | Not specified | nih.gov |
| Aminophenol Analogue | DU-145 (Prostate) | Not specified | nih.gov |
| Aminophenol Analogue | HL60 (Leukemia) | Not specified | nih.gov |
| Pyrazine-Resveratrol Analog | MCF-7 (Breast) | 70.9 | nih.gov |
| 5-Aminopyrazole Derivative (BC-7) | HeLa (Cervical) | 65.58 ± 8.40 | nih.gov |
| Chalcone (B49325)–Pyrazine Hybrid (Cpd 46) | MCF-7 (Breast) | 9.1 | mdpi.com |
| Chalcone–Pyrazine Hybrid (Cpd 46) | BPH-1 (Prostate) | 10.4 | mdpi.com |
Preclinical Efficacy in Xenograft Models
Modulation of Kinase Activities (e.g., Akt, CDK9, NEK2, Pim Kinases, ALK2)
The pyrazine moiety is a recognized pharmacophore in the development of kinase inhibitors, and various pyrazine derivatives have been documented for their anti-cancer properties by targeting these critical enzymes. nih.govresearchgate.net While the specific inhibitory profile of this compound against Akt, CDK9, NEK2, Pim kinases, and ALK2 has not been explicitly detailed, the broader class of pyrazine-based small molecules has shown activity against a range of kinases. nih.gov For example, certain aminopyrazole derivatives have been developed as potent inhibitors of wild-type and gatekeeper mutant FGFR2 and 3. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more of the aforementioned kinases, a hypothesis that warrants direct enzymatic assays to confirm.
Induction of Apoptosis and Cellular Pathway Perturbation (e.g., ROS accumulation)
The induction of apoptosis is a key mechanism for the anti-cancer activity of many therapeutic agents. Studies on aminophenol analogues have shown that their anticancer activities are correlated with their ability to induce apoptosis. nih.gov This pro-apoptotic effect was observed in HL60 leukemia cells and was dependent on the structure of the aminophenol derivative. nih.gov
Furthermore, the generation of reactive oxygen species (ROS) is a known mechanism by which some anti-cancer compounds exert their effects. asco.orgnih.gov High levels of ROS can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com While direct evidence for ROS accumulation induced by this compound is lacking, it is a plausible mechanism of action given its phenolic structure. Phenolic compounds are known to have pro-oxidant activities under certain conditions, leading to oxidative stress and subsequent cell death in cancer cells. nih.gov The apoptotic potential of related pyrazole (B372694) derivatives has also been noted, suggesting that this could be a common mechanism for this class of compounds. nih.gov
Antimicrobial Spectrum of Activity
In addition to its anti-cancer potential, the chemical scaffold of this compound suggests possible antimicrobial properties.
Antibacterial Efficacy (Gram-positive and Gram-negative)
A number of pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity, showing efficacy against a range of both Gram-positive and Gram-negative bacteria. rjpbcs.comresearchgate.netjocpr.comjetir.org For instance, certain pyrazine-2-carboxylic acid derivatives have exhibited good antimicrobial activity against clinical isolates of Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. rjpbcs.com The presence of a free amino group on the pyrazine ring is thought to contribute to the antimicrobial activity. rjpbcs.com
Another study on novel triazolo[4,3-a]pyrazine derivatives demonstrated moderate to good antibacterial activities against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov One compound in this series displayed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli. nih.gov Phenolic compounds, in general, are known to possess antibacterial properties, targeting the bacterial cell wall, membrane, and various cellular enzymes. nih.govumh.esmdpi.com
Table 2: Antibacterial Activity of Structurally Related Pyrazine Derivatives
| Compound/Derivative Class | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Pyrazine-2-carboxylic acid deriv. (P9) | B. subtilis | 25 | E. coli | 50 | rjpbcs.com |
| Pyrazine-2-carboxylic acid deriv. (P9) | S. aureus | 25 | P. aeruginosa | 25 | rjpbcs.com |
| Triazolo[4,3-a]pyrazine deriv. (2e) | S. aureus | 32 | E. coli | 16 | nih.gov |
Antifungal Efficacy
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyrazine derivatives have been a subject of interest in this area. Research into pyrazine analogs of chalcones has demonstrated that their antifungal potency can be influenced by the substituents on the pyrazine and phenyl rings. For instance, in a series of (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones, compounds with a non-branched alkyl group on the pyrazine ring showed notable antifungal activity. The presence of electron-withdrawing groups on the phenyl ring also appeared to enhance the antifungal and antimycobacterial effects of these chalcone analogs.
| Compound | Modification | IC50 (µg/mL) |
|---|---|---|
| 2-Allylphenol (B1664045) | - | 68.0 |
| 2-Allyl-1-methoxybenzene | Replacement of -OH with -OCH3 | 2.0 |
| 2-Allylphenyl acetate (B1210297) | Replacement of -OH with -OCOCH3 | 1.0 |
Antiviral Properties
The broad-spectrum antiviral potential of phenolic and pyrazine-containing compounds is well-documented. A number of sterically-hindered o-aminophenol derivatives have demonstrated the ability to suppress the replication of Herpes simplex type 1 virus. nih.gov Notably, N-acyl and N-aryl derivatives of 4,6-di-tert-butyl-2-aminophenol exhibited the highest activity in these studies. nih.gov
Furthermore, pyrazine derivatives have been synthesized and evaluated for their antiviral efficacy. For example, certain pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2. nih.gov The antiviral activity of these compounds is influenced by the nature of the substituents on the phenyl ring, with methoxy-substituted compounds showing greater activity than their fluoro-substituted counterparts. nih.gov
| Compound | Substituent on Phenyl Ring | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 5a | p-Fluoro | >10 | >10 | - |
| 5d | p-Methoxy | 0.1473 | 0.729 | 4.949 |
| Favipiravir (Reference) | - | 0.2023 | 0.612 | 3.025 |
Antioxidant Mechanisms and Lipid Peroxidation Inhibition
Aminopyrazine derivatives have been identified as a promising family of antioxidants. nih.govresearchgate.net These compounds have been shown to be effective inhibitors of lipid peroxidation and efficient quenchers of peroxynitrite. nih.govresearchgate.net Their antioxidant properties are attributed to the aminopyrazine core, which can effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govresearchgate.net
Preclinical studies have demonstrated that aminopyrazine derivatives can protect isolated low-density lipoproteins (LDL) from radical-induced damage and shield cellular components like membranes and DNA from various oxidative stressors. nih.govresearchgate.net The antioxidant activity of these compounds is often linked to the phenol moiety. In studies of hybrids of sterically hindered phenols and diaryl ureas, the antioxidant properties were found to primarily originate from the phenol group. nih.gov These compounds demonstrated significant inhibition of lipid peroxidation in rat brain homogenates. nih.gov
| Compound Type | Test System | Inhibition Range (%) |
|---|---|---|
| Aminopyrazine derivatives | Linoleate micelles | Significant inhibition |
| Sterically hindered phenol-urea hybrids | Rat brain homogenates | 65 - 99 |
Neurobiological Activities and Neuroprotection
Neurodegenerative diseases are often associated with oxidative stress, highlighting the therapeutic potential of antioxidant compounds. Phenolic compounds, in general, have been investigated for their neuroprotective effects. mdpi.commdpi.com They have been shown to modulate signaling pathways involved in neuronal survival and apoptosis. mdpi.com
While direct evidence for the neuroprotective effects of this compound is lacking, studies on related pyrazoline derivatives suggest potential activity. For instance, certain 2-pyrazoline (B94618) derivatives have been shown to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model of Parkinson's disease. nih.govnih.gov The neuroprotective effects of these compounds were attributed to their ability to mitigate oxidative stress. nih.govnih.gov
| Compound | Substitution | Induction in Cell Viability (%) |
|---|---|---|
| 3h | 4-Methylsulfonylphenyl | 20 |
| 4h | 4-Methylsulfonylphenyl | 23 |
Other Investigated Biological Activities (e.g., Antihypertensive, Herbicide Potential)
The structural motifs present in this compound, namely the pyrazine and aminophenol groups, are found in molecules with a range of other biological activities. For instance, various heterocyclic compounds, including those containing pyrazine and pyridine (B92270) rings, have been explored for their antihypertensive properties. nih.govnih.gov Phenolic compounds extracted from various plants have also demonstrated antihypertensive activity, often linked to their antioxidant properties. nih.gov
In the agricultural sector, compounds with structures related to this compound have been investigated for their herbicidal potential. Derivatives of 4-aminopicolinic acid, which share a similar nitrogen-containing aromatic ring with an amino substituent, are known to possess herbicidal activity. mdpi.commdpi.comresearchgate.net The herbicidal efficacy of these compounds is dependent on the substitution pattern on the aromatic ring. mdpi.commdpi.comresearchgate.net
Applications Beyond Biomedical Domain
Catalysis and Coordination Chemistry
The molecular architecture of 2-(5-Aminopyrazin-2-yl)phenol (B6162165), which incorporates N- and O-donor atoms, makes it a versatile ligand for coordination chemistry. The phenol (B47542) group, the amino group, and the nitrogen atoms of the pyrazine (B50134) ring can act as binding sites for a variety of metal ions. This chelating ability is foundational to its potential role in catalysis.
Schiff bases, which can be synthesized from salicylaldehyde (B1680747) and aromatic amines, are well-known chelating ligands for numerous metal systems. nih.gov The subsequent reduction of these Schiff bases yields secondary amines that also function as effective chelating ligands. nih.gov The structure of this compound is analogous to these compounds, suggesting its potential to form stable complexes with transition metals. The formation of such metal complexes is a critical first step in developing new catalysts for organic synthesis and other industrial processes.
The coordination of metal ions to ligands like this compound can modulate the metal's reactivity and create a specific steric and electronic environment around the active site. This can lead to enhanced catalytic activity and selectivity. For example, coordination complexes involving similar mixed pyridine-phenol ligands have been explored for their catalytic potential. Research into copper(II) coordination compounds has demonstrated the formation of pentacoordinated complexes with distorted square-pyramidal geometry, which can exhibit significant biological and potentially catalytic activity. rsc.org The specific geometry and electronic properties of the resulting metallo-organic structures are crucial for their function in catalytic cycles, such as oxidation, reduction, or cross-coupling reactions.
Table 1: Potential Coordination Sites of this compound
| Functional Group | Atom | Type of Donor | Potential Role in Coordination |
| Phenol | Oxygen | O-donor | Forms strong bonds with metal ions, can act as a bridging ligand. |
| Amino Group | Nitrogen | N-donor | Participates in chelate ring formation, influencing complex stability. |
| Pyrazine Ring | Nitrogen | N-donor | Provides additional coordination sites, allowing for polynuclear complex formation. |
Advanced Materials Science (e.g., Non-Linear Optics)
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics, optical computing, and data storage. jhuapl.eduamericanpharmaceuticalreview.com The NLO response of a material is related to its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating second- and third-order NLO effects. researchgate.net
The structure of this compound contains the essential features for a potential NLO material:
Electron Donor: The amino group (-NH₂) and the hydroxyl group (-OH) on the phenol ring act as strong electron donors.
Electron Acceptor: The electron-deficient pyrazine ring serves as an effective electron acceptor.
π-Conjugated System: The interconnected phenyl and pyrazine rings provide a pathway for electron delocalization between the donor and acceptor groups.
Theoretical and experimental studies on similar organic compounds have shown that small energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and large hyperpolarizabilities are indicative of good NLO potential. researchgate.net The NLO properties of materials can be investigated using techniques like the Z-scan method, which measures non-linear absorption and refraction. uobasrah.edu.iq While direct NLO studies on this compound are not extensively reported, its structural similarity to other NLO-active chromophores, such as those based on diacetylene polymers or Schiff bases, suggests it is a promising candidate for further investigation in advanced materials science. researchgate.netmdpi.com
Chemo-sensing and Fluorescent Probe Development
Fluorescent probes are powerful tools for detecting and quantifying specific analytes in various chemical and biological systems due to their high sensitivity, selectivity, and ease of operation. nih.gov The development of these probes often involves designing molecules where the fluorescence properties change significantly upon interaction with a target species.
The this compound scaffold is well-suited for the development of chemosensors and fluorescent probes. smolecule.com The aminopyrazine moiety can serve as a fluorophore, and the phenol group can act as a recognition site for various analytes, including metal ions and anions. The interaction with an analyte can modulate the photophysical properties of the molecule through mechanisms such as:
Intramolecular Charge Transfer (ICT): Binding of an analyte can enhance or inhibit ICT, leading to a "turn-on" or "turn-off" fluorescent response.
Photoinduced Electron Transfer (PET): The analyte can interact with the probe to block or initiate a PET process, which quenches or restores fluorescence. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT): The phenol group can participate in ESIPT, and analyte binding can disrupt this process, causing a ratiometric shift in the fluorescence signal.
Derivatives of similar heterocyclic structures have been successfully employed as fluorescent probes. For instance, probes based on 2-(2-aminophenyl) imidazo (B10784944) [1,5-a] pyridine (B92270) have been developed for the rapid detection of phosgene. researchgate.net Similarly, coordination complexes of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives show increased fluorescence upon binding to uranyl ions, highlighting their potential for selective ion detection. rsc.org The development of probes for various environmentally and biologically important species is an active area of research. nih.govrsc.org
Table 2: Research on Related Compounds in Fluorescent Probe Development
| Probe Base Structure | Target Analyte | Sensing Mechanism | Key Finding |
| 2-(2-aminophenyl) imidazo [1,5-a] pyridine | Phosgene | Interaction with amino and imidazole (B134444) moieties | High sensitivity (2.68 nM detection limit) and strong blue fluorescence response. researchgate.net |
| 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol derivatives | Uranyl (UO₂²⁺) | Coordination-enhanced fluorescence | Increased fluorescence upon uranyl binding, in contrast to quenching with copper. rsc.org |
| Di-(2-picolyl)amine functionalized tetraphenylethylene | Cu²⁺, PO₄³⁻, Glyphosate (B1671968) | Aggregation-Induced Emission (AIE) and PET | "On-off-on" fluorescent switch with low detection limits for phosphate (B84403) (19 nM) and glyphosate (25 nM). nih.gov |
| Bishydrazide-based Rhodamine | Peroxynitrite (ONOO⁻) | Reaction-based cleavage | Marked enhancement in fluorescence intensity for imaging endogenous ONOO⁻ during ferroptosis. nih.govrsc.org |
Future Perspectives in Research and Development
Rational Design and Synthesis of Advanced Analogs with Tailored Properties
The development of advanced analogs of 2-(5-aminopyrazin-2-yl)phenol (B6162165) through rational design is a promising avenue for enhancing its therapeutic potential. By systematically modifying its structure, researchers can aim to improve properties such as target specificity, potency, and pharmacokinetic profiles. This approach involves creating a library of derivatives with targeted substitutions on both the pyrazine (B50134) and phenol (B47542) rings.
Key strategies in the rational design of novel analogs may include:
Substitution on the Pyrazine Ring: Introducing various functional groups to the pyrazine core can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved interactions with biological targets.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be derivatized to form ethers, esters, or other functional groups to alter the compound's solubility, metabolic stability, and hydrogen bonding capacity.
Introduction of a Linker: Incorporating a flexible or rigid linker between the pyrazine and phenol rings could optimize the spatial arrangement of these two key pharmacophores for enhanced binding to target proteins.
Recent advancements in synthetic methodologies for pyrazine derivatives will be instrumental in the efficient creation of these novel analogs. nih.gov Structure-activity relationship (SAR) studies on these newly synthesized compounds will be crucial to identify the key structural features responsible for their biological activity. doaj.org
Below is an interactive data table summarizing potential modifications for analog design.
| Molecular Scaffold | Target Moiety for Modification | Potential Modifying Groups | Desired Outcome |
| This compound | Pyrazine Ring | Alkyl, Aryl, Halogen | Enhanced target binding and selectivity |
| This compound | Amino Group | Acyl, Sulfonyl | Improved metabolic stability |
| This compound | Phenolic Hydroxyl Group | Methyl, Ethyl, Acetyl | Modified solubility and bioavailability |
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational tools are poised to play a pivotal role in accelerating the discovery and development of this compound derivatives. In silico methods can provide valuable insights into the compound's mechanism of action, predict its biological activity, and guide the design of more potent and selective analogs.
Key computational approaches that can be integrated include:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its analogs to specific protein targets. nih.govnih.gov This information is invaluable for understanding the molecular basis of their biological activity and for designing new inhibitors.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a correlation between the structural features of a series of analogs and their biological activity. doaj.orgmdpi.com These models can then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the compound and its biological target, offering deeper insights into the binding mechanism and the conformational changes that occur upon binding.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of candidates with favorable drug-like properties. doaj.org
The synergy between computational modeling and experimental validation will be key to the successful development of novel therapeutic agents based on the this compound scaffold. researchgate.netresearchgate.net
Exploration of Novel Therapeutic Targets and Mechanisms of Action
The pyrazine heterocycle is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govnih.gov The presence of both a pyrazine ring and a phenol group in this compound suggests that it could interact with a variety of biological targets and exhibit diverse pharmacological activities.
Future research should focus on a broad biological screening of this compound and its analogs to identify novel therapeutic applications. researchgate.net Potential areas of investigation include:
Anticancer Activity: Many pyrazine derivatives have shown promise as anticancer agents. benthamdirect.com Future studies could explore the potential of this compound derivatives as inhibitors of key signaling pathways involved in cancer progression.
Anti-inflammatory Effects: The structural similarity to other anti-inflammatory agents suggests that this compound could be explored for its potential to modulate inflammatory responses.
Antimicrobial Properties: The pyrazine nucleus is a component of several antimicrobial compounds. tsijournals.com Screening against a panel of bacteria and fungi could reveal potential antimicrobial activity.
Kinase Inhibition: The aminopyrazine scaffold is present in several kinase inhibitors. nih.gov Investigating the inhibitory activity of this compound against various kinases could lead to the discovery of new treatments for diseases such as cancer and inflammatory disorders. nih.gov
Once a promising biological activity is identified, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and pathways through which the compound exerts its effects.
Development of Sustainable and Efficient Synthetic Methodologies
The development of green and sustainable synthetic methods is becoming increasingly important in the chemical and pharmaceutical industries. jddhs.commdpi.comresearchgate.net Future research on this compound should prioritize the development of environmentally friendly and cost-effective synthetic routes.
Key principles of green chemistry that can be applied to the synthesis of this compound and its analogs include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. jddhs.com
Catalytic Methods: Employing catalytic reactions, including biocatalysis, to improve reaction efficiency, reduce waste, and minimize the use of stoichiometric reagents. mdpi.comnih.govnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgwjpmr.com
Q & A
Q. What are the standard synthetic routes for 2-(5-Aminopyrazin-2-yl)phenol, and what reaction conditions optimize yield and purity?
Methodological Answer:
- Synthetic Pathways : Multi-step reactions are typically required. A common approach involves coupling pyrazine derivatives with phenol precursors. For example:
- Amination : Introduce the amino group at the pyrazine ring using catalytic hydrogenation or transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination).
- Phenolic Coupling : Use Suzuki-Miyaura cross-coupling to attach the phenol moiety to the pyrazine scaffold.
- Optimization :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand tuning to enhance regioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- Key Techniques :
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad).
- ¹³C NMR : Confirm pyrazine (δ ~150–160 ppm) and phenolic carbons (δ ~115–125 ppm).
- IR : Detect O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z = calculated molecular weight + 1).
- Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional Selection :
- Key Calculations :
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity (smaller gaps indicate higher electrophilicity).
- Electrostatic Potential Maps : Identify nucleophilic (amine/phenol) and electrophilic (pyrazine ring) sites.
- Validation : Compare computed UV-Vis spectra with experimental data to assess accuracy .
Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound using graph set analysis?
Methodological Answer:
- Graph Set Theory :
- Case Study :
Q. How should researchers design experiments to investigate the compound's potential as a kinase inhibitor, considering enzyme assay protocols and control variables?
Methodological Answer:
- Assay Design :
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) with ATP concentrations near Kₘ.
- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).
- Dose-Response : Test compound concentrations in the 0.1–100 μM range to generate IC₅₀ values.
- Data Interpretation :
- Use nonlinear regression (e.g., GraphPad Prism) to fit inhibition curves.
- Validate selectivity via panel screening against unrelated kinases .
Q. How can discrepancies between computational predictions (e.g., DFT) and experimental observations (e.g., spectroscopic data) for this compound be systematically addressed?
Methodological Answer:
- Root-Cause Analysis :
- Experimental Replication :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
